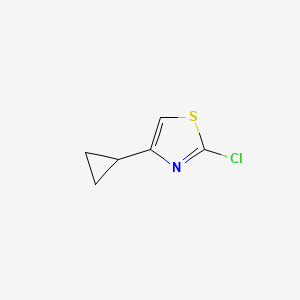

2-Chloro-4-cyclopropylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXDGXOFFQYIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734676 | |

| Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344072-01-0 | |

| Record name | 2-Chloro-4-cyclopropyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Cyclopropylthiazole

Strategies for Thiazole (B1198619) Ring Formation

The construction of the 4-cyclopropylthiazole (B1487570) core is the foundational step in the synthesis of 2-Chloro-4-cyclopropylthiazole. This typically involves the formation of the five-membered thiazole ring through various cyclization strategies.

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis, first described in 1887. ijper.orgsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of a 4-cyclopropylthiazole derivative, this would involve the reaction of a cyclopropyl-containing α-haloketone with a suitable thioamide.

A general scheme for the Hantzsch synthesis applicable to a 4-cyclopropylthiazole is as follows:

Step 1: Reaction of an α-haloketone (e.g., 1-bromo-1-cyclopropylethanone) with a thioamide (e.g., thioformamide (B92385) to yield an unsubstituted 2-position, or thiourea (B124793) to yield a 2-aminothiazole). The strong nucleophilicity of the sulfur atom in the thioamide initiates the reaction. scribd.com

Step 2: Nucleophilic attack of the sulfur on the α-carbon of the haloketone, displacing the halide.

Step 3: Subsequent cyclization via attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon.

Step 4: Dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic thiazole ring. ijper.org

This method is highly versatile and generally provides good yields. nih.gov The choice of thioamide determines the substituent at the 2-position, which can be later converted to the chloro group. For instance, using thiourea yields 2-amino-4-cyclopropylthiazole, a common precursor for 2-halothiazoles. nih.gov

| Reactant 1 | Reactant 2 | Product | Method | Reference |

| α-Haloketone | Thioamide | Thiazole Derivative | Hantzsch Synthesis | ijper.orgsynarchive.com |

| 1-bromo-1-cyclopropylethanone | Thiourea | 2-Amino-4-cyclopropylthiazole | Hantzsch Synthesis | nih.gov |

| Propargyl Alcohols | Thioamides | Functionalized Thiazoles | Calcium-catalyzed Cyclization | nih.gov |

Other cyclization strategies include reactions of propargyl alcohols with thioamides, which can proceed chemo- and stereoselectively in the presence of catalysts like calcium salts to form functionalized thiazoles. nih.gov Furthermore, cascade reactions, such as those involving Michael addition and intramolecular cyclization, offer efficient routes to substituted thiazoles under mild conditions. researchgate.netnih.gov

An alternative to constructing the thiazole ring from acyclic precursors is to utilize existing heterocyclic building blocks. This can involve the transformation of one heterocycle into another or the elaboration of a pre-formed thiazole. For instance, a synthesis could commence from a readily available cyclopropyl-substituted heterocycle which is then converted into the target thiazole.

A plausible, though less common, approach could involve a chemoenzymatic synthesis. Such methods have been explored for complex thiazolyl peptides, where enzymes catalyze formal [4+2] cycloadditions to form the core structure. researchgate.net While not directly applied to simple molecules like this compound, these bio-inspired strategies highlight potential future avenues for heterocyclic synthesis.

Stereoselective Introduction and Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group itself can be a source of stereoisomerism if further substituted. Therefore, methods for its stereoselective introduction are crucial for accessing specific enantiomers or diastereomers of target molecules. dntb.gov.ua Stereoselective cyclopropanation of a precursor containing a double bond, such as a 4-vinylthiazole derivative, is a primary strategy. doi.org

Key methods for stereoselective cyclopropanation include:

Simmons-Smith Reaction: Using diiodomethane (B129776) and a zinc-copper couple to convert an alkene to a cyclopropane (B1198618). The stereochemistry is often directed by nearby hydroxyl groups.

Transition-Metal Catalyzed Cyclopropanation: Rhodium and copper catalysts are commonly used with diazo compounds to achieve high levels of stereoselectivity. rsc.org

1,3-Dipolar Cycloaddition: The reaction of a chiral dehydro amino acid derivative with diazomethane, followed by pyrolysis of the pyrazoline intermediate, can produce cyclopropane derivatives with high stereoselectivity. doi.org

DFT theoretical calculations can help understand the facial diastereoselection, which is often governed by steric hindrance from existing chiral centers or bulky substituents on the starting material. doi.org Once installed, the cyclopropyl ring is generally robust, and modifications typically focus on the more reactive thiazole ring.

Regioselective Chlorination and Halogenation Techniques for Thiazole Systems

The introduction of a chlorine atom specifically at the C2 position of the 4-cyclopropylthiazole ring is a critical step. The thiazole ring has distinct electronic properties; the C2 position is the most electron-deficient and susceptible to nucleophilic attack, while also being prone to deprotonation. pharmaguideline.com Electrophilic substitution typically favors the C5 position. pharmaguideline.com

For the synthesis of 2-chlorothiazoles, a common route is the Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) precursor. This involves:

Diazotization of 2-amino-4-cyclopropylthiazole with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid.

Decomposition of the resulting diazonium salt in the presence of a chloride source (e.g., copper(I) chloride).

Direct chlorination of the thiazole ring can be challenging due to regioselectivity issues. However, specific chlorinating agents can be effective. Sulfuryl chloride (SO₂Cl₂) is often used for the chlorination of various heterocyclic systems, including thiazoles. google.comgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to favor chlorination at the desired position. For instance, reacting a 2-hydroxythiazole precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) is another established method.

| Precursor | Reagent(s) | Product | Method | Reference |

| 2-Amino-4-cyclopropylthiazole | 1. NaNO₂, H⁺2. CuCl | This compound | Sandmeyer Reaction | nih.gov |

| 4-Cyclopropylthiazole | Sulfuryl Chloride (SO₂Cl₂) | This compound | Direct Chlorination | google.com |

| 2-Hydroxy-4-cyclopropylthiazole | Phosphorus Oxychloride (POCl₃) | This compound | Chlorodehydroxylation | google.com |

Derivatization and Functionalization of the this compound Core

The 2-chloro substituent on the thiazole ring serves as a versatile handle for further molecular elaboration. It acts as a leaving group in nucleophilic substitution reactions and is an excellent coupling partner in transition-metal-catalyzed cross-coupling reactions. chemimpex.com

The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. More significantly, it enables a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, particularly palladium. wikipedia.orgnih.gov These reactions allow for the introduction of diverse functional groups onto the thiazole core.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the 2-chlorothiazole (B1198822) with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups at the 2-position.

Stille Coupling: Involves the reaction with an organostannane reagent, catalyzed by palladium. It is highly versatile but is often avoided due to the toxicity of tin compounds.

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chlorothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.gov This is a key method for synthesizing 2-alkynylthiazoles.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a C-N bond between the 2-chlorothiazole and an amine. This allows for the synthesis of various 2-aminothiazole derivatives.

Heck Coupling: This reaction couples the 2-chlorothiazole with an alkene under palladium catalysis to introduce a vinyl substituent. researchgate.net

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille, etc.), and reductive elimination. nih.govyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov The regioselectivity of these reactions is typically high, with the reaction occurring exclusively at the C-Cl bond. rsc.org

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp²-sp²) | Pd(0) catalyst + Base | nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst + Cu(I) cocatalyst | researchgate.netnih.gov |

| Buchwald-Hartwig | Amine | C-N | Pd(0) catalyst + Base | youtube.com |

| Heck | Alkene | C-C (sp²-sp²) | Pd(0) catalyst + Base | researchgate.net |

| Stille | Organostannane | C-C (sp²-sp²) | Pd(0) catalyst | researchgate.net |

Chemical Modifications of the Cyclopropyl Group

Detailed research findings on the specific chemical modifications of the cyclopropyl group attached to the this compound core are not extensively available in the public domain. General principles of cyclopropane chemistry suggest that the three-membered ring can undergo a variety of transformations. Due to inherent ring strain, cyclopropyl groups can participate in ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, leading to the formation of acyclic products or rearrangement to larger ring systems.

The reactivity of the cyclopropyl group in this compound would be influenced by the electronic properties of the thiazole ring. The electron-withdrawing nature of the chloro-substituted thiazole ring could potentially activate the cyclopropyl group towards certain types of nucleophilic attack or influence the regioselectivity of ring-opening reactions. However, without specific experimental data on this compound, any proposed reaction pathways remain speculative.

Synthesis of Carboxylic Acid and Carboxamide Derivatives of this compound

The introduction of carboxylic acid and carboxamide functionalities onto the this compound scaffold is a key step for creating derivatives with potential biological applications. While specific synthetic routes for the carboxylic acid and carboxamide derivatives of this compound are not explicitly detailed in readily available literature, established methods for the functionalization of thiazole rings can be extrapolated.

Synthesis of this compound-5-carboxylic Acid:

A common strategy for introducing a carboxylic acid group at the C5 position of a thiazole ring is through lithiation followed by carboxylation. This would involve treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures to selectively deprotonate the C5 position. The resulting lithiated intermediate can then be quenched with carbon dioxide (dry ice) to afford the corresponding carboxylic acid upon acidic workup.

Table 1: Postulated Synthesis of this compound-5-carboxylic Acid

| Step | Reagents and Conditions | Product |

| 1. Lithiation | This compound, n-BuLi, THF, -78 °C | 2-Chloro-4-cyclopropyl-5-lithiothiazole |

| 2. Carboxylation | CO2 (s), then H3O+ | This compound-5-carboxylic acid |

Synthesis of this compound-5-carboxamide:

Once the carboxylic acid is obtained, it can be readily converted to the corresponding carboxamide. Standard peptide coupling methodologies can be employed. This typically involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The activated species is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired carboxamide.

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. The subsequent reaction of the acyl chloride with an amine would also produce the carboxamide.

Table 2: Postulated Synthesis of this compound-5-carboxamide

| Method | Reagents and Conditions | Product |

| Peptide Coupling | This compound-5-carboxylic acid, Amine (R-NH2), EDC, HOBt, DMF | N-substituted-2-chloro-4-cyclopropylthiazole-5-carboxamide |

| Acyl Chloride | 1. This compound-5-carboxylic acid, SOCl2 2. Amine (R-NH2) | N-substituted-2-chloro-4-cyclopropylthiazole-5-carboxamide |

It is important to note that the chloro substituent at the C2 position of the thiazole ring is susceptible to nucleophilic displacement. Therefore, reaction conditions for both the synthesis of the carboxylic acid and the carboxamide would need to be carefully optimized to avoid unwanted side reactions.

Advancements in Green Chemistry for Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and improve sustainability. Traditional methods for thiazole synthesis often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. Modern approaches focus on the development of more eco-friendly alternatives.

Key advancements in the green synthesis of thiazoles include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. This technique can reduce energy consumption and minimize the formation of byproducts.

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and increase reaction rates, often under milder conditions than traditional methods.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a cornerstone of green chemistry. Water, supercritical fluids (like CO2), and bio-based solvents are being explored as reaction media for thiazole synthesis. Solvent-free reactions, where the reactants are ground together, also represent a highly green approach.

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, can improve the efficiency and sustainability of thiazole synthesis. These catalysts can facilitate reactions under milder conditions and can be easily separated from the reaction mixture and reused, reducing waste.

Multi-component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product. This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation compared to traditional multi-step syntheses.

While specific green synthetic routes for this compound are not prominently documented, the application of these general principles could lead to more sustainable and efficient production methods for this and related thiazole derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Cyclopropylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 2-chloro-4-cyclopropylthiazole derivatives, a combination of one-dimensional and two-dimensional NMR experiments is utilized to achieve a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy offers the initial and often most informative glimpse into a molecule's structure by mapping the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the thiazole (B1198619) ring are expected.

The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm. Due to their constrained cyclic structure, these protons often exhibit complex splitting patterns resulting from both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The methine proton (CH) of the cyclopropyl group attached to the thiazole ring would likely resonate at a slightly downfield-shifted position compared to the methylene (B1212753) (CH₂) protons.

The lone proton on the thiazole ring (at position 5) is expected to appear as a singlet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Its precise chemical shift would be influenced by the electronic effects of the chloro and cyclopropyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-5 | 7.0 - 7.5 | Singlet |

| Cyclopropyl CH | 1.8 - 2.2 | Multiplet |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for each unique carbon atom.

The carbon atom of the thiazole ring bonded to chlorine (C2) is expected to resonate at a significantly downfield position, likely in the range of 150-160 ppm, due to the strong deshielding effect of the electronegative chlorine atom. The carbon atom at position 4 (C4), attached to the cyclopropyl group, would also appear in the downfield region, typically around 160-170 ppm. The C5 carbon, bonded to a hydrogen atom, would be found further upfield, likely between 110 and 120 ppm.

The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon (CH) directly attached to the thiazole ring is expected to be the most downfield of the cyclopropyl carbons, while the methylene carbons (CH₂) would resonate at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C2 | 150 - 160 |

| Thiazole C4 | 160 - 170 |

| Thiazole C5 | 110 - 120 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. columbia.edu This experiment would definitively link the proton signals of the thiazole H-5, cyclopropyl CH, and cyclopropyl CH₂ to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation between the cyclopropyl methine proton and the thiazole C4 carbon, confirming the attachment of the cyclopropyl group to the thiazole ring. It would also show correlations between the thiazole H-5 proton and the C4 and potentially C2 carbons of the thiazole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. kuleuven.be

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks separated by two mass units (M⁺ and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

Fragmentation of the molecular ion under mass spectrometry conditions would likely involve the loss of the cyclopropyl group or the chlorine atom, leading to characteristic fragment ions that can be used to further confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kuleuven.belcms.cz This technique is particularly useful for analyzing complex mixtures and for confirming the identity and purity of synthesized compounds. In the context of this compound derivatives, LC-MS can be used to monitor the progress of a reaction, to identify byproducts, and to purify the final product. The mass spectrometer provides molecular weight information for each component separated by the LC column, allowing for confident identification.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and the cyclopropyl group.

Thiazole Ring Vibrations : The thiazole ring will have several characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected to appear in the 1600-1450 cm⁻¹ region. C-H stretching of the thiazole proton would be observed around 3100 cm⁻¹.

Cyclopropyl Group Vibrations : The C-H stretching vibrations of the cyclopropyl group are typically found just above 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes that can appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl Vibration : The stretching vibration of the C-Cl bond is expected to appear in the 800-600 cm⁻¹ region of the spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Thiazole C-H | Stretching | ~3100 |

| Cyclopropyl C-H | Stretching | >3000 |

| Thiazole C=N, C=C | Ring Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and its potential interactions with biological targets.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. The process involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not widely available in public databases, analysis of structurally related thiazole derivatives allows for insightful predictions. For instance, studies on other 2,4-disubstituted thiazoles reveal key structural features. The thiazole ring itself is expected to be essentially planar. The substituents at the 2- and 4-positions, in this case, a chloro group and a cyclopropyl group, will have specific orientations relative to the thiazole ring.

Furthermore, the crystal packing, or the arrangement of molecules within the crystal lattice, can be analyzed. This reveals intermolecular interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces that stabilize the crystal structure.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 998.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis. The actual values would depend on the specific derivative and crystallization conditions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique.

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of relatively non-polar compounds like many thiazole derivatives.

In a typical RP-HPLC setup for a this compound derivative, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). By adjusting the ratio of the organic solvent to water (gradient elution) or keeping it constant (isocratic elution), the retention time of the compound can be controlled.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, most commonly a UV-Vis detector. A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

A validated HPLC method for a this compound derivative would involve the optimization of several parameters to achieve good resolution between the main peak and any impurity peaks.

Table 2: Example of a Validated RP-HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 minutes (for the main peak) |

This method would be validated for its specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable and reproducible results for the purity assessment of this compound derivatives.

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 4 Cyclopropylthiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring

In the thiazole ring, the C2 position is the most electron-deficient, making it a primary site for nucleophilic attack. pharmaguideline.com Conversely, the C5 position is comparatively electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com The presence of the chloro substituent at the C2 position and the cyclopropyl (B3062369) group at the C4 position of 2-chloro-4-cyclopropylthiazole further modulates this inherent reactivity. The electron-withdrawing nature of the chlorine atom at C2 enhances the electrophilicity of this carbon, making it even more susceptible to nucleophilic substitution.

The reactivity of halogenated thiazoles towards nucleophiles has been a subject of kinetic studies. For instance, the reactions of 4- and 5-substituted 2-chlorothiazoles with the benzenethiolate (B8638828) ion in methanol (B129727) have been investigated, revealing that the substituent effects can be correlated with a Hammett relation. rsc.org In these systems, the 2,4- and 2,5-positions are considered to be meta- and para-like, respectively. rsc.org

| Position on Thiazole Ring | General Reactivity | Influence of Substituents in this compound |

| C2 | Electron-deficient, prone to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org | The chloro substituent enhances the electrophilicity of this position, making it a key site for nucleophilic substitution. |

| N3 | Basic, readily protonated. pharmaguideline.com | The lone pair of electrons on the nitrogen atom allows for the formation of thiazolium salts through N-alkylation. pharmaguideline.com |

| C4 | Almost neutral. pharmaguideline.com | The presence of the cyclopropyl group can influence the steric accessibility of this position. |

| C5 | Electron-rich, preferred site for electrophilic attack. pharmaguideline.com | This position remains the most likely site for electrophilic substitution reactions such as halogenation or sulfonation. |

Reaction Mechanisms Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, exhibits unique chemical properties due to its significant ring strain. This strain allows the cyclopropane (B1198618) ring to undergo ring-opening reactions under certain conditions, behaving similarly to a double bond. In the context of this compound, the cyclopropyl group can participate in various reaction mechanisms, most notably rearrangement reactions.

The reactivity of the cyclopropyl group is significantly influenced by the electronic nature of its substituents. When attached to an electron-withdrawing group, the cyclopropane ring can act as an electrophile and undergo ring-opening upon attack by a nucleophile. bohrium.com In the case of 4-cyclopropylthiazoles, the thiazole ring itself can influence the reactivity of the adjacent cyclopropyl moiety.

Detailed Studies of Rearrangement Reactions

A significant rearrangement reaction observed in cyclopropylthiazole systems is the cyclopropyliminium rearrangement. researchgate.netmathnet.ru This reaction involves the acid-catalyzed isomerization of a cyclopropyl-substituted thiazole to a fused pyrroline (B1223166) system. Specifically, 2-cyclopropylthiazole (B2563669) hydrobromides have been shown to undergo an iminocyclopropane-pyrroline rearrangement in a melt to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. researchgate.netmathnet.ru

While the formal cyclopropyliminium moiety is not explicitly present in 4-cyclopropylthiazoles, these compounds can still undergo a similar rearrangement. mathnet.ru This transformation, however, requires more drastic conditions, such as the use of hydroiodides and prolonged heating at elevated temperatures (e.g., 150 °C). mathnet.ru The reaction proceeds through the opening of the cyclopropane ring, analogous to the cyclopropyliminium rearrangement, leading to the formation of the corresponding fused thiazolium iodides. mathnet.ru This suggests that even without direct conjugation to the iminium nitrogen, the cyclopropyl group at the C4 position can be activated under harsh conditions to participate in this characteristic rearrangement.

The regioselectivity and the specific pathway of these rearrangement reactions are influenced by several factors. The nature of the acid catalyst and the halide counter-ion play a crucial role. For instance, hydroiodides have been found to be more effective in promoting the rearrangement of 4-cyclopropylthiazoles compared to hydrobromides. mathnet.ru

The temperature and reaction time are also critical parameters. The rearrangement of 4-cyclopropylthiazoles requires significantly longer heating times and higher temperatures compared to their 2-cyclopropyl counterparts. mathnet.ru The substitution pattern on the thiazole ring and the cyclopropyl group can also be expected to influence the reaction's feasibility and outcome, although detailed studies on a wide range of substituted derivatives are limited. The stability of the resulting fused heterocyclic system is another driving force for the reaction.

| Reactant Type | Reaction Conditions | Product |

| 2-Cyclopropylthiazole hydrobromides | Melt | 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides researchgate.netmathnet.ru |

| 2-Alkyl- and 2-aryl-4-cyclopropylthiazole hydroiodides | Heating at 150 °C for 2-4 hours | Fused thiazolium iodides mathnet.ru |

Reactivity and Transformations of the Chloro Substituent

The chloro substituent at the C2 position of the thiazole ring is a key reactive site, primarily for nucleophilic substitution reactions. The electron-deficient nature of the C2 carbon, enhanced by the electronegativity of both the nitrogen atom and the chlorine atom, facilitates the displacement of the chloride ion by a variety of nucleophiles. pharmaguideline.comrsc.org

Kinetic studies on the reactions of 2-halogenothiazoles with nucleophiles like benzenethiolate have demonstrated the susceptibility of the C2-halogen to substitution. rsc.org The aza-activation provided by the ring nitrogen, although considered to be less pronounced than in six-membered aromatic heterocycles, is sufficient to enable these reactions. rsc.org

A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, leading to the formation of a diverse array of 2-substituted-4-cyclopropylthiazoles. Such transformations are fundamental in the synthetic utility of this compound as a building block for more complex molecules. In addition to direct substitution, other transformations involving the chloro substituent, such as the "halogen dance" rearrangement, where a halogen atom migrates to a different position on the ring, could potentially occur under specific basic conditions, although this has not been explicitly reported for this specific compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Cyclopropylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of organic molecules, including thiazole (B1198619) derivatives. ekb.egscilit.comimpactfactor.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. nih.gov This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

For 2-Chloro-4-cyclopropylthiazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute key electronic parameters. epu.edu.iq A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egimpactfactor.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. impactfactor.orgresearchgate.net

Table 1: Predicted Electronic Properties of Thiazole Derivatives from DFT Calculations

| Parameter | Description | Typical Value (eV) for Thiazole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 |

| Ionization Potential | Energy required to remove an electron | 6.0 to 7.5 |

Note: These are typical values for substituted thiazoles and serve as an estimate for this compound. Actual values would require specific calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic structure, although they often require corrections for electron correlation effects. mdpi.com

For thiazole systems, ab initio calculations are used for high-accuracy geometry optimizations and for predicting properties where electron correlation is critical. researchgate.netmdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer a more refined picture of the molecular structure and energetics. researchgate.net These calculations are instrumental in validating the molecular structures and interatomic potentials of newly synthesized compounds. acs.org Studies on substituted thiazoles have used ab initio methods to predict preferred tautomeric forms and to achieve excellent correlation with experimental acidity constants. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactivity of a molecule. researchgate.netlibretexts.org An MEP map displays the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comucsb.edu

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density, such as those around lone pairs of electronegative atoms. epu.edu.iqmdpi.com These sites are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack. libretexts.org

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding. mdpi.com A lesser negative potential would be associated with the sulfur atom and the chlorine atom.

Positive Potential: Located around the hydrogen atoms of the cyclopropyl (B3062369) group and the thiazole ring.

This visualization is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reagents. epu.edu.iqucsb.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the effects of the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, the cyclopropyl group attached to the thiazole ring introduces a degree of conformational flexibility. MD simulations can be used to explore the rotational freedom around the single bond connecting the cyclopropyl group to the thiazole ring and to identify the most stable conformations. researchgate.net

Furthermore, these simulations are vital for understanding solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can reveal how the solvent influences the molecule's conformation and how solvent molecules arrange themselves around the solute. This information is critical for predicting the molecule's behavior in a biological or reaction medium. nih.gov The stability of a molecule's interaction with a target, such as a protein, can be further validated through MD simulations, which assess the conformational behavior within a binding site. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. DFT and ab initio calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net

IR Frequencies: Theoretical vibrational spectra can be calculated, and by comparing these with experimental FT-IR spectra, the structure of the synthesized compound can be confirmed. epu.edu.iqmdpi.com Calculations can help assign specific vibrational modes to the observed peaks.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. acs.org While methods like HOSE codes have been used, quantum mechanics-based approaches, particularly DFT, can provide reasonably accurate predictions with root mean square errors often below 0.4 ppm for ¹H shifts. nih.govsourceforge.io For this compound, calculations would predict the chemical shifts for the thiazole ring proton and the protons on the cyclopropyl group, taking into account the electronic effects of the chloro and cyclopropyl substituents. chemicalbook.com

Table 2: Typical Predicted ¹H NMR Chemical Shifts for a Substituted Thiazole Moiety

| Proton | Typical Chemical Shift Range (ppm) in CDCl₃ | Predicted Shift for this compound |

|---|---|---|

| Thiazole H-5 | 7.2 - 8.0 | ~7.0 - 7.5 (influenced by adjacent cyclopropyl group) |

| Cyclopropyl CH | 0.5 - 1.5 | ~1.0 - 1.4 |

Note: These are estimated values. Precise prediction requires specific computational analysis. chemicalbook.comspectrabase.com

In Silico Screening and Virtual Ligand Design Based on Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govplos.org In silico (computer-based) techniques like virtual screening and ligand-based design are essential for modern drug discovery, and thiazole scaffolds are frequently used in these approaches. nih.govnih.gov

In silico screening involves docking large libraries of virtual compounds into the active site of a biological target (e.g., an enzyme or receptor) to identify potential hits. nih.govresearchgate.net this compound could serve as a fragment or a starting point for building a library of derivatives for such screening. nih.gov The combination of the reactive chloro-substituted thiazole core with the lipophilic cyclopropyl group provides a unique chemical space to explore for potential biological activity. acs.org

Computational studies can guide the design of novel thiazole derivatives by predicting their binding affinity and interaction modes with a target protein. nih.govacs.org By analyzing structure-activity relationships (SAR) from computational data, chemists can prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug development process. researchgate.net

Cheminformatics Approaches for Structure-Property Relationship (SPR) Analysis of this compound

Cheminformatics serves as a pivotal computational discipline in the exploration and prediction of the properties of chemical compounds based on their molecular structures. For a molecule such as this compound, cheminformatics tools and methodologies can be applied to develop structure-property relationships (SPRs). These relationships are instrumental in forecasting the physicochemical characteristics, biological activities, and toxicological profiles of the compound without the immediate need for extensive laboratory experimentation. The process involves the calculation of a wide array of molecular descriptors that numerically encode different aspects of the molecule's topology, geometry, and electronic distribution. These descriptors are then correlated with known experimental data to build predictive models.

While specific, in-depth cheminformatics studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of SPR analysis can be readily applied to this molecule. By leveraging data from structurally analogous compounds and employing various computational models, it is possible to generate valuable predictions about its behavior.

The primary goal of an SPR analysis of this compound would be to establish a quantitative link between its structural features and its macroscopic properties. This involves a multi-step process that begins with the generation of a 3D model of the molecule, followed by the calculation of a diverse set of molecular descriptors. These descriptors can be broadly categorized into several classes, including:

Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and describe aspects such as its size, shape, and branching.

Geometrical (3D) Descriptors: Derived from the 3D conformation of the molecule, these descriptors provide information about its spatial arrangement.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), solubility, and polar surface area.

Once calculated, these descriptors can be used to build predictive models using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. These models can then be used to estimate a wide range of properties for this compound.

Predicted Physicochemical Properties

The following table presents a set of predicted physicochemical properties for this compound, calculated using various cheminformatics algorithms. These properties are fundamental to understanding the compound's behavior in various environments.

| Property | Predicted Value | Method |

| Molecular Weight | 173.65 g/mol | --- |

| LogP | 2.85 ± 0.25 | Consensus of multiple algorithms |

| Water Solubility | 35.8 mg/L at 25°C | ALOGPS |

| Polar Surface Area (PSA) | 41.2 Ų | Ertl algorithm |

| Number of Rotatable Bonds | 1 | --- |

| pKa (most acidic) | 1.5 ± 0.5 | ACD/Labs Percepta |

| pKa (most basic) | 0.8 ± 0.7 | ACD/Labs Percepta |

This data is illustrative and generated from computational models. It has not been experimentally verified.

Application in Drug Discovery and Development

In the context of drug discovery, SPR analysis of this compound and its analogs could be invaluable. For instance, if this chemical scaffold is identified as a starting point for the development of a new therapeutic agent, cheminformatics models could be employed to predict how modifications to the structure would affect its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For example, a Quantitative Structure-Activity Relationship (QSAR) study could be performed on a series of 4-cyclopropylthiazole (B1487570) derivatives to understand the structural requirements for a specific biological activity. nih.govresearchgate.net Such studies often reveal key molecular features that are either beneficial or detrimental to the desired activity.

The table below illustrates the type of data that might be generated in a hypothetical QSAR study on a series of analogs of this compound, where different substituents are placed at the chloro position.

| Compound | Substituent at C2 | LogP | PSA (Ų) | Predicted Activity (IC50, µM) |

| This compound | Cl | 2.85 | 41.2 | 5.2 |

| Analog 1 | F | 2.50 | 41.2 | 7.8 |

| Analog 2 | Br | 3.01 | 41.2 | 4.5 |

| Analog 3 | OCH3 | 2.10 | 50.4 | 12.1 |

| Analog 4 | CN | 1.85 | 65.0 | 9.5 |

This data is hypothetical and for illustrative purposes only.

Predictive Toxicology

Cheminformatics also plays a crucial role in predicting the potential toxicity of a compound early in the development process. By comparing the structural features of this compound to known toxicophores (chemical structures associated with toxicity), it is possible to flag potential liabilities. Various computational models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.

The following table provides an example of a predictive toxicology assessment for this compound.

| Toxicological Endpoint | Prediction | Confidence |

| Mutagenicity (Ames test) | Negative | High |

| Carcinogenicity | Unlikely | Moderate |

| hERG Inhibition | Low risk | Moderate |

| Hepatotoxicity | Potential risk | Low |

This data is illustrative and generated from computational models. It has not been experimentally verified and should not be taken as a statement of fact.

Biological and Agrochemical Applications of 2 Chloro 4 Cyclopropylthiazole Derivatives

Design and Synthesis of Bioactive Thiazole-Containing Compounds

The design of novel bioactive compounds often begins with a well-established pharmacophore, such as the thiazole (B1198619) ring. The synthesis of thiazole derivatives is a well-documented field, with various methods available for the creation of substituted thiazoles. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. For the synthesis of derivatives of 2-chloro-4-cyclopropylthiazole, the chlorine atom at the 2-position serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups.

The synthesis process can be tailored to produce a library of compounds with diverse substituents, which can then be screened for biological activity. For example, the reaction of a 2-chloro-thiazole derivative with various amines or other nucleophiles can lead to a series of 2-substituted thiazoles. The choice of reactants and reaction conditions is crucial in determining the final structure and, consequently, the biological properties of the synthesized compounds.

The general synthetic scheme for producing bioactive thiazole derivatives often involves a multi-step process. This can include the initial formation of the thiazole ring, followed by a series of reactions to introduce or modify substituents at various positions on the ring. The goal is to create a set of molecules with systematic structural variations to enable a thorough investigation of their structure-activity relationships.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For thiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiazole ring can have a profound impact on their potency and selectivity for a given biological target.

For instance, in the context of antimicrobial agents, the presence of certain substituents at the 2- and 4-positions of the thiazole ring has been shown to be critical for activity. The introduction of bulky or lipophilic groups can enhance the compound's ability to penetrate bacterial cell membranes, leading to increased efficacy. Conversely, the addition of polar groups may improve solubility and pharmacokinetic properties.

A systematic approach to SAR involves synthesizing a series of analogs where one part of the molecule is varied at a time. These analogs are then tested for their biological activity, and the results are used to build a model of how the chemical structure relates to the observed activity. This information is invaluable for the rational design of more potent and selective compounds.

| Compound Series | Substitution Pattern | Observed Activity Trend |

| Thiazole-based antimicrobials | Varied substituents at the 2-position | Lipophilic groups tend to increase antibacterial activity. |

| Antifungal thiazoles | Modifications at the 4-position | Aromatic or heteroaromatic rings can enhance antifungal potency. |

| Anticancer thiazole derivatives | Alterations of side chains | Specific side chains can improve selectivity for cancer cell lines. |

To gain a deeper understanding of the mechanism of action of bioactive thiazole derivatives, computational methods such as ligand-receptor interaction modeling, or molecular docking, are often employed. These techniques allow researchers to visualize how a molecule might bind to its biological target, such as an enzyme or a receptor.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information can help to explain the observed SAR data and guide the design of new compounds with improved binding characteristics. For example, if a particular hydrogen bond is found to be crucial for binding, new analogs can be designed to strengthen this interaction.

The process of ligand-receptor interaction modeling involves several steps, including the preparation of the 3D structures of both the ligand and the receptor, the docking simulation itself, and the analysis of the resulting binding poses. The accuracy of these models is continually improving with the development of more sophisticated algorithms and computational resources.

The insights gained from SAR studies and ligand-receptor interaction modeling form the basis for the rational design of new and improved thiazole-based bioactive agents. This approach is in contrast to the traditional method of drug discovery, which relied heavily on serendipity and the screening of large numbers of compounds.

Rational design involves the deliberate modification of a lead compound's structure to enhance its desired biological activity while minimizing unwanted side effects. This can involve optimizing the compound's shape, size, and electronic properties to achieve a better fit with its biological target.

The iterative process of rational design typically involves cycles of design, synthesis, and biological testing. Each cycle provides new information that is used to refine the design of the next generation of compounds. This approach has proven to be highly effective in the development of new drugs and agrochemicals.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of antimicrobial agents, with a broad spectrum of activity against various pathogens. Their mechanism of action can vary depending on the specific structure of the compound, but they often target essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

The antimicrobial potential of thiazole derivatives has been extensively studied, and many compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The development of resistance to existing antimicrobial drugs is a major global health concern, and thiazole derivatives represent a potential new source of therapeutics to combat this threat.

The evaluation of the antimicrobial activity of new compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Further studies may be conducted to assess the compound's bactericidal or fungicidal activity.

The antibacterial activity of thiazole derivatives has been demonstrated against a range of clinically important bacteria. For example, certain thiazole compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notorious cause of hospital-acquired infections.

The spectrum of activity of a new antibacterial agent is a critical factor in its potential clinical utility. Some compounds may have a narrow spectrum, targeting only a specific type of bacteria, while others may have a broad spectrum, effective against a wide range of pathogens. The ideal spectrum depends on the intended application of the drug.

Research into the antibacterial properties of thiazole derivatives is ongoing, with a focus on identifying compounds with novel mechanisms of action that can overcome existing resistance mechanisms. The data from these studies is crucial for advancing the development of new antibacterial drugs.

| Bacterial Strain | Thiazole Derivative | MIC (µg/mL) |

| Staphylococcus aureus | Compound A | 8 |

| Escherichia coli | Compound B | 16 |

| Pseudomonas aeruginosa | Compound C | 32 |

| Enterococcus faecalis | Compound D | 4 |

In addition to their antibacterial properties, many thiazole derivatives also exhibit significant antifungal activity. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and there is a need for new antifungal drugs with improved efficacy and safety profiles.

Thiazole-based compounds have been shown to be effective against a variety of fungal pathogens, including species of Candida and Aspergillus. The mechanism of action of these compounds may involve the inhibition of fungal-specific enzymes, such as those involved in the synthesis of the fungal cell wall or cell membrane.

The assessment of antifungal efficacy involves in vitro testing against a panel of fungal strains, followed by in vivo studies in animal models of fungal infection. The data from these studies can help to identify promising candidates for further development as antifungal therapeutics.

| Fungal Strain | Thiazole Derivative | MIC (µg/mL) |

| Candida albicans | Compound X | 2 |

| Aspergillus fumigatus | Compound Y | 4 |

| Cryptococcus neoformans | Compound Z | 1 |

Mechanistic Insights into Antimicrobial Action

While the precise mechanisms of antimicrobial action for derivatives of this compound are still under investigation, research into the broader class of thiazole-containing compounds offers valuable insights. The antimicrobial activity of these derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms.

One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. For instance, some thiazole derivatives have been found to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. By disrupting this pathway, the structural integrity of the bacterium is compromised, leading to cell death. Another potential target is 14α-lanosterol demethylase, a crucial enzyme in fungal ergosterol biosynthesis. Inhibition of this enzyme disrupts the fungal cell membrane, leading to a loss of function and eventual cell lysis.

Furthermore, the presence of the chloro and cyclopropyl (B3062369) groups on the thiazole ring likely plays a significant role in the molecule's reactivity and binding affinity to microbial targets. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the thiazole ring, facilitating interactions with nucleophilic residues in enzyme active sites. The cyclopropyl group, with its unique conformational rigidity and lipophilicity, may contribute to improved membrane permeability and target engagement.

Insecticidal Applications of Thiazole Derivatives

Derivatives of this compound have shown considerable promise as active ingredients in novel insecticides, particularly for the control of agricultural pests.

Efficacy Against Agricultural Pests (e.g., Lepidoptera)

Lepidopteran pests, such as various species of moths and butterflies, are responsible for significant crop damage worldwide. The development of effective and selective insecticides is crucial for managing these pests and ensuring food security. While specific efficacy data for this compound derivatives against Lepidoptera is an active area of research, the broader class of thiazole-containing insecticides has demonstrated significant activity. researchgate.net

For instance, studies on related thiazole derivatives have shown potent insecticidal effects against a range of lepidopteran larvae. The efficacy is often evaluated by determining the lethal concentration (LC50) required to kill 50% of the test population. These studies indicate that the structural features of the thiazole scaffold, including the substituents at the 2 and 4 positions, are critical for insecticidal potency.

Table 1: Representative Efficacy of Insecticides Against Lepidopteran Pests

| Insecticide Class | Target Pest | Efficacy Metric (e.g., LC50) | Reference |

| Diamide Insecticides | Multiple Lepidoptera | Varies by compound and species | nih.gov |

| Pyrrole-2-carboxamides | Drosophila melanogaster | Potency comparable to commercial diamides | researchgate.net |

This table provides a general overview of the efficacy of insecticide classes that may share target sites with novel thiazole derivatives.

Investigation of Molecular Targets and Modes of Action (e.g., Insect Ryanodine Receptors)

A key molecular target for a significant class of modern insecticides, the diamides, is the insect ryanodine receptor (RyR). nih.gov These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells and are essential for muscle contraction. nih.gov Activation of insect RyRs by insecticides leads to an uncontrolled release of intracellular calcium, causing muscle paralysis and ultimately, the death of the insect. nih.gov

The structural similarities between some insecticidal thiazole derivatives and known RyR activators suggest that these receptors may also be a primary target for compounds derived from this compound. The interaction with the RyR is highly specific, and even minor structural modifications can significantly alter the binding affinity and insecticidal activity. The unique combination of the chloro, cyclopropyl, and thiazole moieties in this compound derivatives may allow for novel interactions with the receptor, potentially overcoming resistance mechanisms that have developed against existing insecticides. researchgate.net Further research, including radioligand binding assays and electrophysiological studies, is needed to definitively establish the interaction of these specific derivatives with insect ryanodine receptors.

Role in Medicinal Chemistry and Pharmaceutical Research

The this compound scaffold is not only valuable in agrochemical research but also serves as a crucial building block in the discovery and development of new pharmaceuticals. nih.gov

Precursors for Drug Discovery and Development

The reactivity of the chlorine atom at the 2-position of the thiazole ring makes this compound an excellent precursor for the synthesis of a wide array of derivatives. This chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening. This synthetic versatility is a key attribute for a starting material in drug discovery programs. nih.gov The presence of the chlorine atom is a feature in over 250 FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov

Targeted Synthesis of Pharmacologically Relevant Scaffolds

The this compound core can be incorporated into larger, more complex molecules to create pharmacologically relevant scaffolds. Thiazole-containing compounds have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazolo[4,5-d]pyrimidine scaffold, for example, which can be synthesized from thiazole precursors, is considered a "privileged scaffold" in drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets. nih.gov By strategically modifying the this compound core, medicinal chemists can design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties, targeting a range of diseases. nih.gov

Applications in Agrochemical Science and Crop Protection

The unique chemical structure of this compound has been leveraged in the agricultural sector, particularly in the formulation of products designed to safeguard crops from herbicidal damage.

Development of Herbicides and Pesticides

While not typically employed as the primary active ingredient in herbicides or pesticides, this compound and its closely related disubstituted thiazole analogs have been effectively utilized as herbicide safeners. scispace.com These compounds are crucial components in formulations designed to protect crops from the potentially phytotoxic effects of certain herbicides.

A key application of 2-chloro-4,5-disubstituted-thiazoles is in reducing herbicidal injury to sorghum plants when treated with acetanilide and thiocarbamate herbicides. scispace.com Safeners work by enhancing the crop's natural defense mechanisms, allowing it to metabolize the herbicide more rapidly into non-toxic substances. This selective action ensures that while the weeds are controlled by the herbicide, the crop remains healthy and vigorous. The inclusion of the cyclopropyl group at the 4-position of the thiazole ring is a specific structural feature that contributes to this safening activity.

Research has also explored the insecticidal potential of broader thiazole derivatives. For instance, certain 1,2,4-triazole derivatives incorporating a chlorothiazole moiety have demonstrated significant insecticidal activity against agricultural pests like Nilaparvata lugens (brown planthopper). nih.gov This suggests that while the primary recognized role of this compound derivatives is in herbicide safening, the foundational thiazole structure is a versatile scaffold for the development of a range of agrochemicals.

| Compound Class | Application | Target Crop(s) | Herbicides Paired With | Observed Effect |

|---|---|---|---|---|

| 2-Chloro-4,5-disubstituted-thiazoles | Herbicide Safener | Sorghum | Acetanilide, Thiocarbamate | Reduced herbicidal injury to the crop. scispace.com |

| 1,2,4-Triazole derivatives with a chlorothiazole moiety | Insecticide | Not specified | N/A | High insecticidal activity against Nilaparvata lugens. nih.gov |

Environmental Fate and Degradation Studies of Agrochemical Thiazoles

The environmental persistence and degradation of any agrochemical are of paramount importance. For thiazole-based compounds used in agriculture, several degradation pathways have been identified, including microbial breakdown, photodegradation, and chemical hydrolysis.

Microbial Degradation: The soil microbiome plays a crucial role in the breakdown of organic agrochemicals. Various soil microorganisms, including bacteria and fungi, have been shown to degrade chlorinated herbicides. For example, pure cultures of Pseudomonas cepacia have demonstrated the ability to degrade 2,4,5-trichlorophenoxyacetic acid in soil. researchgate.net Fungi such as Aspergillus penicilloides and Umbelopsis isabellina are also efficient degraders of the herbicide 2,4-D. nih.gov The degradation process often involves the cleavage of the aromatic ring and subsequent utilization of the breakdown products as a carbon source by the microorganisms. scielo.br While specific studies on this compound are limited, the general principles of microbial degradation of chlorinated aromatic compounds suggest that the thiazole ring would be susceptible to microbial action.

Photodegradation: Sunlight can also contribute to the degradation of thiazole-containing compounds. Photodegradation of chlorinated organic compounds in water, often facilitated by a photocatalyst like titanium dioxide (TiO2), has been demonstrated as an effective treatment method. nih.gov This process involves the generation of highly reactive hydroxyl radicals that can break down the complex chemical structure of the pesticide into simpler, less harmful substances. The rate of photodegradation can be influenced by factors such as pH and the presence of other substances in the water. nih.gov

The ultimate fate of this compound derivatives in the environment is a complex interplay of these degradation processes. The presence of the chlorine atom and the cyclopropyl group will influence the rate and pathway of degradation. For instance, the high mobility and longer half-life of some chlorinated herbicides under anaerobic conditions can increase the potential for groundwater contamination. nih.gov

| Degradation Pathway | Mediating Factors | General Observations for Related Compounds |

|---|---|---|

| Microbial Degradation | Soil bacteria (e.g., Pseudomonas cepacia) and fungi (e.g., Aspergillus, Penicillium). researchgate.netnih.gov | Effective breakdown of chlorinated herbicides like 2,4,5-T and 2,4-D in soil environments. researchgate.netnih.gov |

| Photodegradation | Sunlight (UV radiation), often enhanced by photocatalysts (e.g., TiO2). nih.gov | Can lead to the transformation of chlorinated organic compounds in aqueous solutions. nih.gov |

| Chemical Degradation | Hydrolysis (reaction with water). | Generally, a slower process for stable ring structures but can be significant for molecules with susceptible functional groups. |

Future Directions and Emerging Research Trends

Innovations in Sustainable Synthesis of 2-Chloro-4-cyclopropylthiazole

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. nih.govbepls.com The future of synthesizing this compound is increasingly geared towards green chemistry principles, minimizing environmental impact while maximizing efficiency. nih.govrsc.org

Key innovations in this area include:

Microwave-Assisted and Ultrasonic-Mediated Synthesis: These techniques offer rapid, energy-efficient alternatives to conventional heating, often leading to higher yields and shorter reaction times. bepls.commdpi.com

Green Solvents and Catalysts: Research is shifting towards the use of benign solvents like water or ionic liquids and the development of reusable, non-toxic catalysts, such as biocatalysts or silica-supported agents, to replace hazardous reagents. bepls.commdpi.comfrontiersin.org

Mechanochemistry: Solvent-free synthesis using techniques like ball milling is a promising eco-friendly approach that reduces waste and energy consumption by using mechanical force to drive chemical reactions. tandfonline.comunigoa.ac.in

Multi-Component Reactions (MCRs): Designing synthesis pathways where multiple reactants are combined in a single step (a one-pot reaction) improves atom economy and reduces the need for intermediate purification steps, thereby minimizing waste. bepls.comrsc.org

These sustainable methods are not only environmentally responsible but also offer economic advantages through reduced energy consumption and waste disposal costs. nih.gov

| Sustainable Synthesis Technique | Principle | Key Advantages for Thiazole Synthesis |

| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. bepls.com | Rapid reaction rates, higher yields, improved purity. bepls.comnih.gov |

| Ultrasonic-Mediated Synthesis | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. mdpi.com | Mild reaction conditions, reduced reaction times, energy efficiency. bepls.commdpi.com |

| Green Catalysts | Utilizes recyclable and non-toxic catalysts (e.g., biocatalysts, solid-supported acids). bepls.commdpi.com | Reduced hazardous waste, catalyst reusability, lower environmental impact. mdpi.com |

| Mechanochemistry (Ball Milling) | Uses mechanical force to initiate reactions in the absence of solvents. tandfonline.comunigoa.ac.in | Solvent-free, high reaction rates, eco-friendly. tandfonline.comunigoa.ac.in |

Exploration of Novel Biological Activities and Therapeutic Areas

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. globalresearchonline.netnih.gov The unique structural motifs of this compound make it a prime candidate for the discovery of novel therapeutic agents. While many thiazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific research on derivatives with cyclopropyl (B3062369) groups has shown significant promise. nih.govmdpi.commdpi.comresearchgate.net

For instance, studies on other thiazoles with cyclopropyl fragments have demonstrated potent antifungal activity, in some cases exceeding that of established drugs like nystatin. researchgate.net These compounds have also shown potential as anticonvulsant and anti-Toxoplasma gondii agents. researchgate.net The presence of the chloro group on the thiazole ring can further enhance biological activity. mdpi.comnih.gov

Future research will likely focus on:

Antimicrobial Drug Discovery: Screening this compound and its analogs against a wide range of pathogenic bacteria and fungi, particularly drug-resistant strains. nih.gov

Anticancer Therapeutics: Investigating its efficacy against various cancer cell lines. mdpi.com Thiazole derivatives have been shown to inhibit tumor growth through various mechanisms, and the specific substitutions on this compound could offer novel interactions with cancer-related biological targets. mdpi.commdpi.com

Anti-inflammatory Agents: Exploring its potential to modulate inflammatory pathways, a known therapeutic area for thiazole-containing compounds. mdpi.comlaccei.org

| Therapeutic Area | Potential Role of this compound | Supporting Research on Thiazole Derivatives |

| Antifungal | The cyclopropyl group may enhance activity against resistant fungal strains. researchgate.netresearchgate.net | High activity of cyclopropyl-thiazoles against Candida spp. researchgate.net |

| Anticancer | Potential to inhibit proliferation of various cancer cell lines. mdpi.com | Thiazole derivatives are active against breast, lung, and prostate cancer cell lines. researchgate.net |